3-chloro-2-{[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]methoxy}-5-(trifluoromethyl)pyridine
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Description
3-chloro-2-{[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]methoxy}-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C15H9Cl2F3N4O and its molecular weight is 389.16. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyridine ring, are often used in medicinal chemistry due to their ability to bind to various biological targets .
Mode of Action
The trifluoromethyl group (-cf3) attached to a hetero aliphatic ring has been shown to improve drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through key hydrogen bonding interactions with the protein .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Many bioactive aromatic compounds, like those containing a pyridine nucleus, have been found to interact with multiple receptors, affecting various biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine ring could potentially influence these properties, as they are known to affect the lipophilicity and thus the absorption and distribution of the compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound. The trifluoromethyl group, for example, is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of a compound .
Properties
IUPAC Name |
3-chloro-2-[[4-(4-chlorophenyl)triazol-1-yl]methoxy]-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F3N4O/c16-11-3-1-9(2-4-11)13-7-24(23-22-13)8-25-14-12(17)5-10(6-21-14)15(18,19)20/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSGSKUSHZPWIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=N2)COC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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